5-Methyl-2-(tributylstannyl)thiazole
Overview
Description
5-Methyl-2-(tributylstannyl)thiazole is a chemical compound with the molecular formula C16H31NSSn and a molecular weight of 388.2 . It is a liquid at room temperature .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringCCCC [Sn] (CCCC) (CCCC)c1ncc (C)s1
. The InChI code for this compound is 1S/C4H4NS.3C4H9.Sn/c1-4-2-5-3-6-4;3*1-3-4-2;/h2H,1H3;3*1,3-4H2,2H3;
. Physical and Chemical Properties Analysis
This compound is a liquid at room temperature . Its boiling point is predicted to be 379.6±35.0 °C .Scientific Research Applications
Synthesis and Drug Development
Thiazole derivatives, including 5-Methyl-2-(tributylstannyl)thiazole, are crucial in medicinal chemistry and drug development. These compounds are integral parts of many drugs and are known for their broad spectrum of biological activities. Thiazole and its derivatives have shown promising results in combating diseases such as diabetes, cancer, and infections due to their antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, and antiviral properties (Leoni et al., 2014), (Sharma et al., 2019).
Therapeutic Potentials
Thiazole derivatives demonstrate a wide range of therapeutic potentials. For instance, certain thiazole derivatives are investigated for their antidiabetic and insulin-sensitivity enhancing properties. These compounds have shown significant biological activity in reducing blood glucose levels, inflammatory cytokines, and even improving histological architecture in diabetic conditions (Paudel et al., 2017).
Antimalarial and Anticonvulsant Activities
Research also indicates the prominence of thiazole compounds in the treatment of malaria and as anticonvulsants. Studies suggest a structure-activity relationship of substituted thiazole nucleus as potential new antimalarials. Furthermore, certain thiazole-incorporated azoles have shown notable anticonvulsant activity, revealing the diversity of applications of thiazole derivatives in medical science (Kumawat, 2017), (Ahangar et al., 2011).
Immunomodulatory Effects
The immunomodulatory effects of thiazole derivatives are not to be overlooked. Compounds like tiprotimod, a thiazole derivative, have demonstrated potent immunopotentiating properties. Such compounds enhance macrophage activity, humoral immune response, and can potentially be used to stimulate both humoral and cell-mediated immune responses (Schorlemmer et al., 1989).
Antibacterial and Anti-inflammatory Properties
Thiazole derivatives also display significant antibacterial and anti-inflammatory activities. The unique properties of these compounds make them pivotal in the development of new molecules with potent antibacterial activities against various bacteria and pathogens. Their anti-inflammatory properties have been demonstrated in various studies, showcasing their potential in treating conditions characterized by inflammation and bacterial infections (Kashyap et al., 2018), (Mohanty et al., 2021).
Safety and Hazards
Mechanism of Action
Target of Action
The primary targets of 5-Methyl-2-(tributylstannyl)thiazole are currently unknown
Mode of Action
It is known to be a reagent for arylation of thiazole by stille cross-coupling . This suggests that it may interact with its targets through a Stille cross-coupling reaction, leading to the formation of new carbon-carbon bonds.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound . For instance, the compound should be stored in a refrigerator to maintain its stability . Additionally, it should be handled carefully to prevent it from entering drains or being discharged into the environment .
Properties
IUPAC Name |
tributyl-(5-methyl-1,3-thiazol-2-yl)stannane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4NS.3C4H9.Sn/c1-4-2-5-3-6-4;3*1-3-4-2;/h2H,1H3;3*1,3-4H2,2H3; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LALGELPHLJBAEK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=NC=C(S1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H31NSSn | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80586039 | |
Record name | 5-Methyl-2-(tributylstannyl)-1,3-thiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80586039 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
848613-91-2 | |
Record name | 5-Methyl-2-(tributylstannyl)-1,3-thiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80586039 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Methyl-2-(tributylstannyl)thiazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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